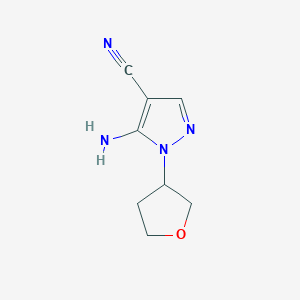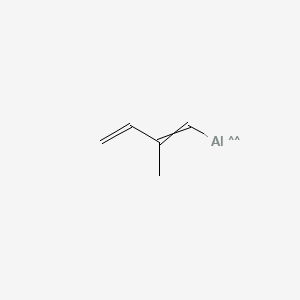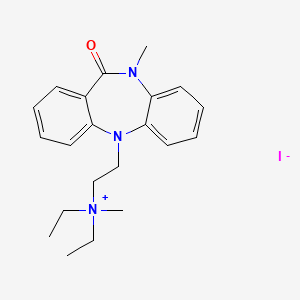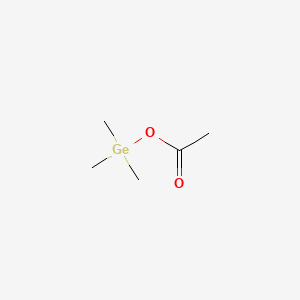
Germane, acetoxytrimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Germane, acetoxytrimethyl- typically involves the reaction of trimethylgermanium chloride with acetic acid in the presence of a base. The reaction proceeds as follows:
(CH3)3GeCl+CH3COOH→(CH3)3GeOCOCH3+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the germanium compound.
Industrial Production Methods
On an industrial scale, the production of Germane, acetoxytrimethyl- may involve more efficient catalytic processes to increase yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Germane, acetoxytrimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental form or other lower oxidation state germanium compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Nucleophiles: Various nucleophiles, including amines and alcohols, can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
科学的研究の応用
Germane, acetoxytrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-tumor activity.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism by which Germane, acetoxytrimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular function. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression.
類似化合物との比較
Similar Compounds
Germane (GeH₄): Similar in structure but lacks the acetoxy group.
Trimethylgermane (Ge(CH₃)₃): Similar but without the acetoxy group.
Acetoxytrimethylsilane (Si(CH₃)₃OCOCH₃): Silicon analogue with similar structure.
Uniqueness
Germane, acetoxytrimethyl- is unique due to the presence of both germanium and an acetoxy group, which imparts distinct chemical properties
特性
CAS番号 |
1118-13-4 |
|---|---|
分子式 |
C5H12GeO2 |
分子量 |
176.78 g/mol |
IUPAC名 |
trimethylgermyl acetate |
InChI |
InChI=1S/C5H12GeO2/c1-5(7)8-6(2,3)4/h1-4H3 |
InChIキー |
WYYQJDBZXXZDRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


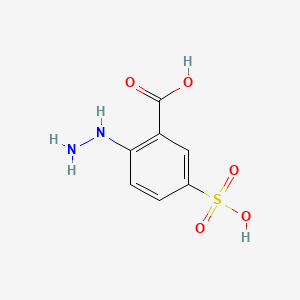

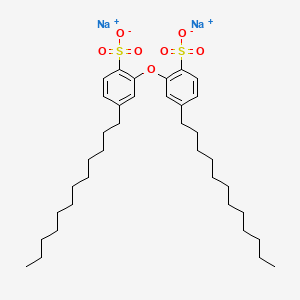

![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
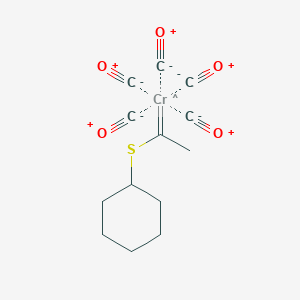
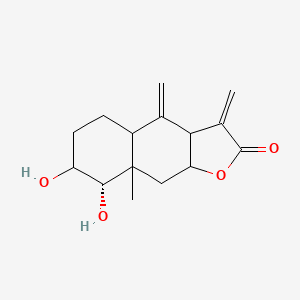

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
